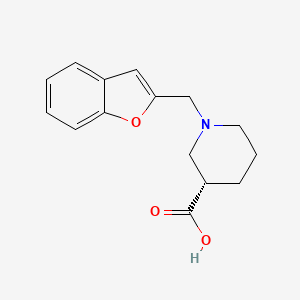
(3S)-1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid, also known as BPAP, is a synthetic compound that belongs to the class of psychoactive drugs. BPAP has been shown to have potential therapeutic effects for various neurological disorders.
作用機序
(3S)-1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid acts as a selective dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This compound has been shown to selectively activate the D2 dopamine receptor subtype. The activation of the D2 receptor subtype leads to an increase in dopamine release, which can improve motor function, mood, and attention.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the striatum, which is a brain region that is involved in the regulation of movement. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
(3S)-1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid has several advantages for lab experiments. This compound is a selective dopamine receptor agonist, which means that it can be used to study the role of dopamine in various neurological disorders. This compound has also been shown to have neuroprotective effects, which may be beneficial for the development of new therapies for neurodegenerative diseases.
However, there are also limitations to using this compound in lab experiments. This compound is a synthetic compound, which means that it may have different effects than naturally occurring compounds. This compound is also a psychoactive drug, which means that it may have unwanted side effects that could interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for the study of (3S)-1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid. One direction is to investigate the potential therapeutic effects of this compound on other neurological disorders such as schizophrenia and addiction. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential for neuroprotection.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential therapeutic effects for various neurological disorders. This compound acts as a selective dopamine receptor agonist and has been shown to increase the release of dopamine and have neuroprotective effects. While there are advantages to using this compound in lab experiments, there are also limitations to its use. Future research should focus on investigating the potential therapeutic effects of this compound on other neurological disorders and understanding its long-term effects on the brain.
合成法
(3S)-1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid can be synthesized using a multi-step process. The first step involves the reaction of 2-benzofuran carboxaldehyde with piperidine to form the corresponding imine. The imine is then reduced using sodium borohydride to form the amine. The final step involves the reaction of the amine with 3-chloropropionic acid to form this compound.
科学的研究の応用
(3S)-1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid has been studied for its potential therapeutic effects on various neurological disorders such as Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). This compound has been shown to increase the release of dopamine, a neurotransmitter that is involved in the regulation of movement, mood, and attention. This compound has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
(3S)-1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-15(18)12-5-3-7-16(9-12)10-13-8-11-4-1-2-6-14(11)19-13/h1-2,4,6,8,12H,3,5,7,9-10H2,(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKIECPGABANIW-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=CC=CC=C3O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC3=CC=CC=C3O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]-[1-(3-methylphenyl)benzimidazol-5-yl]methanone](/img/structure/B7344120.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]-2-(3-methoxyphenyl)acetic acid](/img/structure/B7344133.png)
![4-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-6-phenylpyrimidine](/img/structure/B7344137.png)
![4-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-1,8-naphthyridine](/img/structure/B7344144.png)
![4-tert-butyl-2-chloro-6-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7344153.png)
![(1R,2R)-2-[4-(2-methoxypropylsulfonylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7344169.png)

![5-chloro-6-[(2S)-2-methyl-1,1-dioxo-1,4-thiazinan-4-yl]pyridine-3-carboxylic acid](/img/structure/B7344182.png)
![(3S)-1-[[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]carbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344193.png)
![3-[[[(2S,3R)-2-phenyloxolan-3-yl]carbamoylamino]methyl]benzoic acid](/img/structure/B7344204.png)
![(3S)-1-[[4-(methylsulfinylmethyl)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344209.png)
![2-[ethyl-[1-[[(1R,2R)-2-phenylcyclopentyl]carbamoyl]piperidin-4-yl]amino]acetic acid](/img/structure/B7344217.png)
![3-[[[(3R,5S)-4-(2-hydroxyethyl)-3,5-dimethylpiperazine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7344224.png)
![4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile](/img/structure/B7344228.png)